2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)15-8-4-3-7-14(15)16(25)23-9-11(10-23)24-17(26)12-5-1-2-6-13(12)18(24)27/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYMOZBLPXYZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Azetidinyl Intermediate: This step involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an azetidin-3-ylamine under basic conditions to form the azetidinyl intermediate.
Cyclization: The azetidinyl intermediate is then subjected to cyclization with a suitable dione precursor under acidic or basic conditions to form the hexahydroisoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or azetidinyl moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in antitumor activity , particularly against various human cancer cell lines. Preliminary studies indicate that it may inhibit cell growth effectively, making it a candidate for further development as an anticancer agent. The National Cancer Institute (NCI) has protocols for evaluating such compounds through their Developmental Therapeutics Program (DTP), where preliminary results have indicated significant efficacy against tested tumor cells .
Beyond its antitumor properties, the compound may exhibit other biological activities , such as enzyme inhibition or receptor modulation. These properties are critical for drug discovery processes aimed at developing new therapeutic agents targeting specific biological pathways .
Synthetic Methodologies
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique reactivity can be exploited in various synthetic routes to develop derivatives with enhanced biological or material properties.
Material Science
The compound's structural characteristics lend it potential applications in the development of new materials with specific electronic or thermal properties. The trifluoromethyl group can impart stability and unique interactions with other materials .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of derivatives similar to this compound through in vitro assays. The results indicated that modifications to the azetidine and isoindole structures could significantly enhance cytotoxicity against cancer cell lines. The mean GI50 values were promising enough to warrant further exploration into structure-activity relationships (SAR) .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of this class of compounds revealed that they could inhibit specific targets involved in cancer progression and inflammation. This highlights their potential utility in treating diseases beyond cancer, including autoimmune disorders .
Mechanism of Action
The mechanism of action of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analogs Identified:
2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (CAS: 38353-74-1)
- Structural Differences :
- Substituent at the azetidine nitrogen: Diphenylmethyl vs. 2-(trifluoromethyl)benzoyl.
- Saturation: The target compound’s hexahydro-isoindole-dione core introduces additional saturation compared to the unsaturated isoindole-dione in this analog.
- Functional Implications :
- The diphenylmethyl group in the analog increases steric bulk, which may reduce solubility but enhance hydrophobic interactions in binding pockets.
Indocyanine Dyes (e.g., indole-based derivatives)
- Structural Overlap : Both classes incorporate nitrogen-containing heterocycles (e.g., isoindole, azetidine).
- Functional Contrast :
- Indocyanine dyes prioritize π-conjugation for optical applications (e.g., solar cells, biosensors), whereas the target compound’s design suggests a focus on pharmacological targeting due to its rigid, substituted azetidine .
Physicochemical and Pharmacological Data Comparison
| Property | Target Compound | 2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione | Indocyanine Dye Analog |
|---|---|---|---|
| Molecular Weight | ~437.3 (estimated) | 368.43 | 300–600 (varies) |
| LogP (Lipophilicity) | High (due to CF₃ and benzoyl) | Moderate (diphenylmethyl) | Low to moderate |
| Synthetic Yield | Not reported | 97–98% purity (supplier data) | 60–85% (typical) |
| Potential Applications | Drug discovery (hypothetical) | Intermediate in organic synthesis | Optical materials |
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available.
- High-yield synthesis methods are well-documented .
Critical Analysis of Evidence Gaps
- The target compound’s synthesis, reactivity, and biological activity remain uncharacterized in publicly accessible literature.
- Comparisons rely heavily on structural extrapolation rather than empirical data.
- Further studies should prioritize:
Biological Activity
The compound 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes an azetidine ring and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 344.31 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.31 g/mol |
| Functional Groups | Trifluoromethyl, Azetidine |
| CAS Number | 2326702-04-7 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing azetidine rings have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Anticancer Activity
Research has suggested that the compound may possess anticancer properties. A study focused on related compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better interaction with cellular targets .
The precise mechanism by which this compound exerts its biological effects remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction could modulate various signaling pathways within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially alter receptor activity affecting cellular responses.
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of azetidine derivatives against standard microbial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Azetidine Derivative A | High | Moderate |
| Azetidine Derivative B | Moderate | High |
Evaluation of Anticancer Properties
In an investigation into anticancer properties, derivatives were tested on various cancer cell lines. The findings revealed that some compounds led to significant reductions in cell viability and induced apoptosis in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
